![molecular formula C9H16N4O B11734546 1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11734546.png)
1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 2-methylpropylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, increased yield, and reduced production time. The use of automated systems also ensures consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Antiparasitic Activity
Recent studies have demonstrated that derivatives of 1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide exhibit potent activity against parasitic nematodes, specifically Haemonchus contortus, a common parasite in sheep. These compounds were synthesized and evaluated for their efficacy as inhibitors, showing promising results with minimal cytotoxicity to mammalian cell lines. The selectivity indices were notably high, indicating a favorable therapeutic window for potential veterinary applications .
Key Findings:
- Inhibition Mechanism : The compounds inhibit mitochondrial respiration in parasitic cells, leading to effective parasiticide action without significant toxicity to host cells.
- Toxicity Studies : Acute toxicity studies in rodent models revealed that while these compounds are effective against parasites, they exhibit some level of acute toxicity, necessitating further investigation into their safety profiles .
Pesticide Development
The structural characteristics of this compound suggest potential utility in the development of novel pesticides. Research indicates that modifications to the pyrazole ring can enhance insecticidal properties while maintaining low toxicity to non-target organisms .
Case Study:
A study focused on synthesizing various pyrazole derivatives showed that certain modifications improved the efficacy against common agricultural pests without adversely affecting beneficial insect populations. This highlights the compound's versatility in agrochemical applications.
Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of other pharmaceutical compounds, including sildenafil and related drugs. Its role in the synthesis pathway allows for the production of complex molecules with therapeutic effects on erectile dysfunction and pulmonary hypertension .
Synthesis Pathway:
The compound can be synthesized through a multi-step process involving:
- Formation of the pyrazole core via cyclization reactions.
- Subsequent functionalization to introduce various substituents that enhance pharmacological properties.
Data Summary Table
Mechanism of Action
The mechanism of action of 1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-4-carboxamide
- 1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-3-carboxamide
- 1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-2-carboxamide
Uniqueness
1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1-Methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide, also known as 4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C9H16N4O
- Molecular Weight : 196.25 g/mol
- CAS Number : 268204-00-8
1. Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study synthesized a series of pyrazole compounds and tested their efficacy against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups, such as the aliphatic amide moiety, was found to enhance antimicrobial activity significantly .
Compound | Target Bacteria | Activity |
---|---|---|
Compound 11 | E. coli | High |
Compound 11 | S. aureus | Moderate |
Compound 4b | Bacillus subtilis | Promising |
2. Anti-inflammatory Properties
Pyrazole derivatives have been recognized for their anti-inflammatory effects. In a comparative study, several compounds were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Notably, one compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating potent anti-inflammatory potential .
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Dexamethasone (Standard) | 76% at 1 µM | 86% at 1 µM |
Tested Compound | 61% at 10 µM | 76% at 10 µM |
3. Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. Specifically, it was found to be an effective inhibitor of the parasitic nematode Haemonchus contortus, which affects livestock. The synthesized pyrazole derivatives exhibited potent activity against this parasite, suggesting possible applications in veterinary medicine .
The biological activity of pyrazole derivatives is attributed to their ability to interact with various biological targets:
- Inhibition of Enzymes : Some studies suggest that these compounds may act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.
- Receptor Modulation : Pyrazoles may modulate neurotransmitter receptors, contributing to their analgesic properties.
Case Study 1: Anti-inflammatory Effects
In a controlled experiment, researchers evaluated the anti-inflammatory effects of a new pyrazole derivative in mice models with induced edema. The compound demonstrated comparable efficacy to indomethacin, a widely used anti-inflammatory drug.
Case Study 2: Antimicrobial Efficacy
A series of pyrazole derivatives were tested against multiple bacterial strains in vitro. The results showed that certain modifications in the molecular structure significantly enhanced the antimicrobial activity, particularly against resistant strains.
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-methyl-5-(2-methylpropylamino)pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-6(2)5-11-8-4-7(9(10)14)13(3)12-8/h4,6H,5H2,1-3H3,(H2,10,14)(H,11,12) |
InChI Key |
NHQLOMHRBBWNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NN(C(=C1)C(=O)N)C |
Origin of Product |
United States |
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